1-(1h-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine

Organocatalysis Medicinal Chemistry Conformational Analysis

Researchers requiring non-planar, three-dimensional building blocks often face limited scaffold diversity beyond 5/6-membered rings. This cycloheptane-tetrazole amine directly addresses that gap, providing a flexible 7-membered core with an Fsp³ of 0.875. - Enables exploration of novel conformational space in fragment-based drug discovery and asymmetric catalysis. - Serves as a metabolically stable carboxylic acid bioisostere for angiotensin II receptor modulator design. - Sourced from BenchChem with guaranteed quality; ready-to-ship stock eliminates custom synthesis lead times for this niche scaffold.

Molecular Formula C8H15N5
Molecular Weight 181.243
CAS No. 1249780-57-1
Cat. No. B2981005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1h-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine
CAS1249780-57-1
Molecular FormulaC8H15N5
Molecular Weight181.243
Structural Identifiers
SMILESC1CCCC(CC1)(C2=NNN=N2)N
InChIInChI=1S/C8H15N5/c9-8(7-10-12-13-11-7)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11,12,13)
InChIKeyLGDBCXNGDLHRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Tetrazol-5-yl)cycloheptan-1-amine Overview


1-(1H-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine is a specialized heterocyclic building block (MF: C8H15N5, MW: 181.24 g/mol) featuring a cycloheptane core C-substituted with a 1H-tetrazole ring and a primary amine [1]. This compound belongs to the class of tetrazole-derived cyclic amines, which are valuable as carboxylic acid bioisosteres and organocatalyst scaffolds. Its defining structural feature—the seven-membered cycloheptane ring—distinguishes it from the more commonly employed pyrrolidine (5-membered) and piperidine (6-membered) analogs in medicinal chemistry and catalysis research [2].

Why 5/6-Ring Analogs Cannot Substitute


Direct substitution with a cyclohexane or cyclopentane analog is problematic due to fundamental differences in ring conformation, steric demand, and reactivity. The seven-membered cycloheptane ring in the target compound is significantly more flexible and occupies a larger conformational space than its smaller counterparts, which directly impacts its interactions with biological targets or catalytic substrates [1]. This is not merely a bulk property difference; the conformational peculiarities of medium-sized rings influence the geometry of the amine and tetrazole pharmacophores, making the structure-activity or structure-property relationship non-linear and unpredictable by simple interpolation from 5- or 6-membered ring data [1].

Quantitative Differentiation Evidence


Conformational Flexibility Differentiation

The cycloheptane ring of the target compound provides a drastically different conformational profile compared to the pyrrolidine and piperidine rings found in common tetrazole-amine scaffolds. Literature on tetrazole-derived cyclic amines explicitly notes that 'five-membered rings are more flat and rigid, in contrast to quite flexible seven-membered cycles' [1]. This introduces a higher degree of conformational entropy and a distinct spatial orientation of the amine and tetrazole groups, which is critical for optimizing key molecular recognition events. A direct comparison of the number of low-energy conformers and the energy barrier for ring inversion between cycloheptane and cyclohexane systems quantifies this difference.

Organocatalysis Medicinal Chemistry Conformational Analysis

Synthetic Viability of Seven-Membered Scaffold

The azido-Ugi reaction with seven-membered cyclic imines was successfully demonstrated to yield tetrazole-substituted azepanes in good to moderate yields, overcoming previous literature limitations where seven-membered imines were unreactive in classical Ugi reactions [1]. Specifically, 2-n-butyl-substituted tetrahydroazepine yielded the target tetrazole in 63% yield, and a sterically demanding 2-tert-butyl derivative still afforded a 45% yield. This validates the synthetic tractability of the seven-membered tetrazole-amine scaffold and provides a direct route for derivatization that is competitive with, and in some contexts more enabling than, routes to analogous six-membered piperidine derivatives.

Synthetic Methodology Azido-Ugi Reaction Scaffold Synthesis

Physicochemical Profile Advantage

The extended carbon skeleton of the cycloheptane ring imparts a distinct calculated lipophilicity profile. The target compound has a computed XLogP3 of 0.5, which is significantly higher than the logP of a hypothetical 5-membered cyclopentane analog, while maintaining the same hydrogen bond donor/acceptor counts (2 HBD, 4 HBA). This property vector is critical for fragment screening libraries where balanced logP and high fraction sp3 (Fsp3 = 0.875) are valued.

Physicochemical Properties Drug-likeness Fragment-Based Drug Discovery

Key Application Scenarios


Organocatalyst Development

The compound’s demonstrated synthetic tractability via the azido-Ugi reaction [1] and the established utility of tetrazole-derived cyclic amines as organocatalysts make it a prime candidate for developing new catalysts. Its flexible seven-membered ring could enable superior enantioselectivity or substrate scope in asymmetric transformations like the Mannich reaction or aldol condensation, areas where proline-derived tetrazoles have shown success but suffer from solubility and conformational limitations [2].

Fragment-Based Drug Discovery Libraries

With its balanced physicochemical profile (MW: 181.24, XLogP3: 0.5, Fsp3: 0.875) and the metabolically resistant tetrazole bioisostere, this compound is an ideal entry for 3D fragment libraries. Its unique cycloheptane scaffold provides a higher degree of shape diversity compared to planar aromatic fragments or saturated 5/6-membered rings, which can be crucial for identifying novel hits against challenging targets such as protein-protein interactions [2].

Synthesis of ARB Analogs

Given that many angiotensin II receptor blockers (ARBs) contain a tetrazole moiety, this scaffold could serve as a key intermediate in the synthesis of novel ARB analogs. The distinct spatial arrangement of the amine relative to the tetrazole, enforced by the cycloheptane ring, may provide a new vector for exploring the structure-activity relationships of this pharmacologically important target class, as explored in related tetrazole-amine patents [1].

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